molecular formula C20H21FN2O2 B5783693 N-(4-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

N-(4-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

Cat. No. B5783693
M. Wt: 340.4 g/mol
InChI Key: MUSLROSJKMSIBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide often involves nucleophilic substitution reactions, condensation reactions, or cyclization processes. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement of bromide with [18F]fluoride to study CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003). This example illustrates a general approach that could be adapted for synthesizing the target compound, highlighting the versatility of fluorination and piperidine incorporation in drug design.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide can be elucidated through techniques like X-ray diffraction. For instance, the structural determination of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate reveals how fluorophenyl groups and piperazine rings contribute to the molecular architecture, influencing the compound's physical and chemical properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds with structures similar to the target molecule often participate in a variety of chemical reactions, including those that modify the piperidine ring or the fluorophenyl group. These modifications can significantly affect the molecule's reactivity, biological activity, and interaction with biological targets. The synthesis and inotropic evaluation of related compounds highlight the potential for diverse chemical modifications to explore pharmacological activities (Liu et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-4-2-3-5-18(14)20(25)23-12-10-15(11-13-23)19(24)22-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLROSJKMSIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

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